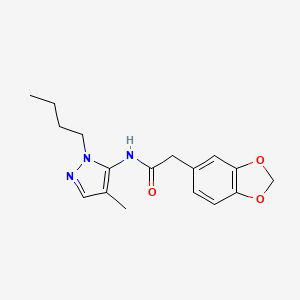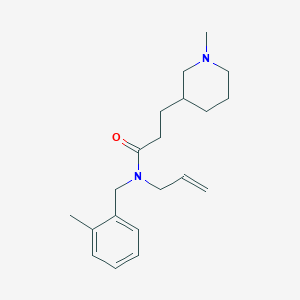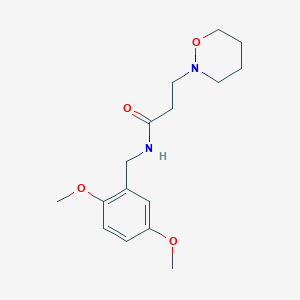
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide, also known as BDP, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BDP is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide is not fully understood, but it is believed to act on various signaling pathways in the body. 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its therapeutic effects in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent in various fields of research. However, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide also has limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide, including further studies on its mechanism of action and its potential as a therapeutic agent in various fields of research. Additionally, research on the pharmacokinetics and pharmacodynamics of 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide may provide further insight into its potential as a therapeutic agent. Finally, the development of new synthetic methods for 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide may improve its availability for use in lab experiments.
Synthesemethoden
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 1-butyl-4-methyl-1H-pyrazole-5-carboxylic acid, followed by acetylation using acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been studied for its anti-tumor properties and may be useful in the development of new cancer therapies. In cardiovascular disease, 2-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)acetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as atherosclerosis.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-butyl-4-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-4-7-20-17(12(2)10-18-20)19-16(21)9-13-5-6-14-15(8-13)23-11-22-14/h5-6,8,10H,3-4,7,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWQTQDCBFKRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C)NC(=O)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1,3-dioxo-2-propylisoindoline-5-carboxamide](/img/structure/B5902847.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5902855.png)
![2-(isopropylamino)-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B5902859.png)
![2-[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5902867.png)
![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![3-(2-{(2-hydroxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902901.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)
![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)
